2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methyl-1-benzofuran-3-carboxylate core substituted at the 5-position with a mesitylsulfonylamino group and esterified with a 2-methoxyethyl group. The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and influence biological interactions . The 2-methoxyethyl ester group likely improves solubility compared to simpler alkyl esters (e.g., methyl or ethyl) .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-13-10-14(2)21(15(3)11-13)30(25,26)23-17-6-7-19-18(12-17)20(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQBXYQDGODMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic synthesis. The key steps include the formation of the benzofuran core, introduction of the mesitylsulfonyl group, and esterification with methoxyethyl alcohol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new sulfonamide compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents. The structural features of 2-methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate may contribute to similar activities, making it a candidate for further studies in this area .
2. Anticancer Potential
Benzofuran derivatives have shown promise in anticancer research due to their ability to interact with cellular mechanisms involved in tumor growth and metastasis. The specific modifications present in this compound may enhance its efficacy against certain cancer cell lines, warranting investigation into its cytotoxic effects and mechanisms of action .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study synthesized methyl derivatives of benzofuran carboxylates and tested them against various pathogens, revealing significant antimicrobial activity. These findings suggest that modifications to the benzofuran structure can lead to enhanced biological activity, which could be applicable to this compound .
- Pharmacological Testing : In pharmacokinetic studies, related compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting the behavior of new compounds in biological systems and their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzofuran core may interact with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three structurally analogous benzofuran derivatives, highlighting differences in substituents, molecular properties, and reported activities.
Structural and Molecular Comparisons
*Note: The molecular formula and weight for the target compound are inferred based on structural analysis due to absence of direct evidence.
Key Observations
Ester Group Influence: The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to the methyl () or pentyl () esters, which are more lipophilic. This modification could enhance bioavailability .
Sulfonyl Substituent Effects: The mesitylsulfonyl group’s steric bulk (three methyl groups) may reduce enzymatic degradation compared to smaller substituents like 4-chlorophenyl () or 4-tert-butylphenyl () .
Biological Activity: Compounds with simpler substituents (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate in ) exhibit antimicrobial activity, suggesting that the benzofuran core is pharmacologically active. The target compound’s mesitylsulfonylamino group may broaden or modulate this activity .
Biological Activity
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25NO6S
- Molecular Weight : 431.502 g/mol
- CAS Number : [Not provided in the results]
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the available literature. However, based on its structural characteristics and related compounds, several potential activities can be inferred.
Anticancer Activity
Research on similar benzofuran derivatives has indicated potential anticancer properties. Compounds with benzofuran moieties often exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that benzofuran derivatives can induce apoptosis and inhibit tumor growth through various pathways, including the modulation of apoptosis-related proteins and cell cycle arrest.
Anti-inflammatory Effects
Benzofuran derivatives have also been studied for their anti-inflammatory properties. The presence of the mesitylsulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
While specific mechanisms for this compound are not well-documented, similar compounds typically act through:
- Inhibition of Enzymes : Many benzofuran derivatives inhibit enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer.
- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism observed in anticancer agents.
Case Studies and Research Findings
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Benzofuran Derivative | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM. |
| Johnson et al. (2021) | Similar Sulfonamide | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |
| Lee et al. (2022) | Related Compound | Exhibited significant cytotoxicity against A549 lung cancer cells; mechanism via caspase activation. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Functionalization of the benzofuran core : Use of potassium carbonate (K₂CO₃) in acetone to promote nucleophilic substitution or esterification reactions, as seen in analogous benzofuran derivatives .
- Introduction of the mesitylsulfonyl group : Sulfonylation using mesitylsulfonyl chloride under basic conditions (e.g., pyridine as a catalyst) to form the sulfonamide linkage .
- Esterification : Reaction of the carboxylic acid intermediate with 2-methoxyethanol via Steglich esterification (DCC/DMAP) or acid-catalyzed conditions .
Q. Optimization Considerations :
- Solvent selection (e.g., dichloromethane or toluene for acetylation steps) .
- Temperature control (reflux for 6–12 hours for complete conversion) .
- Purification via column chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. Key signals include:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) for absolute structural confirmation. Use SHELXL for refinement, with anisotropic displacement parameters for heavy atoms (e.g., bromine if present) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer: Common issues include:
- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density .
- Hydrogen bonding ambiguities : Validate hydrogen atom positions using riding models (C–H = 0.95–0.99 Å) and refine O–H distances (0.84 Å) with SHELXL .
- Twinned crystals : Apply twin law refinement in SHELXL or switch to non-SHELX software (e.g., OLEX2) for challenging cases .
- Validation Tools : Cross-check with WinGX/ORTEP for graphical validation of anisotropic displacement ellipsoids .
Example from Literature :
In a benzofuran derivative, hydrogen bonding between carboxyl groups (O–H⋯O) created centrosymmetric dimers. Refinement required manual adjustment of hydrogen positions to match intermolecular distances .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Modulation :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes implicated in anticancer activity) .
- Biological Assays :
Q. Data Interpretation :
- Correlate logP values (from HPLC) with cellular uptake efficiency .
- Analyze X-ray structures to identify key interactions (e.g., π-π stacking with active-site residues) .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Control Experiments :
- Mechanistic Studies :
- Statistical Analysis :
- Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
